(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine

Physicochemical profiling Drug design Blood-brain barrier penetration

(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine, also named N-[(1-benzylpyrrolidin-3-yl)methyl]propan-2-amine, is a synthetic small molecule with the formula C15H24N2 and a molecular weight of 232.36 g/mol. It belongs to the class of 3-substituted N-benzyl pyrrolidine derivatives, featuring a tertiary amine within the pyrrolidine ring and a secondary isopropylamine group connected via a methylene bridge.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 91189-15-0
Cat. No. B3301709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine
CAS91189-15-0
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-13(2)16-10-15-8-9-17(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
InChIKeyATVZOUGWKFEKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine (CAS 91189-15-0): Chemical Class and Physicochemical Profile


(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine, also named N-[(1-benzylpyrrolidin-3-yl)methyl]propan-2-amine, is a synthetic small molecule with the formula C15H24N2 and a molecular weight of 232.36 g/mol [1]. It belongs to the class of 3-substituted N-benzyl pyrrolidine derivatives, featuring a tertiary amine within the pyrrolidine ring and a secondary isopropylamine group connected via a methylene bridge . This structural arrangement distinguishes it from its positional isomers and direct amine-substituted analogs. Computed physicochemical properties include a LogP of approximately 2.5, one hydrogen bond donor, and a topological polar surface area of 15.3 Ų, suggesting moderate lipophilicity and potential for blood-brain barrier penetration [1].

Synthetic building block with secondary amine handle for derivatization
Reported moderate lipophilicity supports CNS penetration research screening
3-methylene-pyrrolidine scaffold offers distinct geometry from direct analogs

Why (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Cannot Be Casually Substituted with In-Class Analogs


The precise pharmacological and industrial utility of N-benzyl pyrrolidine derivatives is exquisitely sensitive to the position and nature of substituents. For instance, shifting the isopropylamine group from the 3-methylene position to a direct attachment at the 3-position of the pyrrolidine ring creates the distinct compound (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (CAS 1092294-32-0) . Similarly, attaching the benzyl group to the exocyclic nitrogen rather than the pyrrolidine nitrogen results in the regioisomer Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (CAS 1353971-74-0) . These seemingly minor structural modifications can lead to profound differences in receptor binding affinity, selectivity, metabolic stability, and synthetic reactivity, as has been demonstrated in the NK-3 receptor antagonist programs of Hoffmann-La Roche and related patent literature [1]. Therefore, generic substitution without empirical bioequivalence data risks experimental failure.

Shifting the isopropylamine attachment from the methylene bridge to the 3-position may alter receptor binding and selectivity profiles.

Regioisomeric benzyl placement (exocyclic N vs pyrrolidine N) can substantially change amine basicity and ionization state.

Methyl analog substitution may introduce purity and reactivity differences that affect multi-step synthesis outcomes.

Quantitative Differentiation Evidence for (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Versus Its Closest Comparators


Comparative LogP (Lipophilicity): 3-Methylene-Isopropylamine vs. Direct 3-Isopropylamine Analog

The target compound's computed LogP (XLogP3) is 2.5 [1], indicating moderate lipophilicity. Its direct analog, (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (CAS 1092294-32-0), which lacks the methylene spacer, has a predicted LogP of 2.2 . This difference of 0.3 log units is consistent with the established contribution of a methylene group to lipophilicity. For CNS-targeted programs, this can translate to a measurable difference in brain permeation and volume of distribution.

LogP: 3-CH2-NH vs 3-NH analog
Cross-study comparable
Target: XLogP3 2.5
Comparator: ~2.2
Δ = +0.3
Reported lipophilicity increase supports CNS penetration research context.
Computed values; experimental confirmation advised.
Physicochemical profiling Drug design Blood-brain barrier penetration

Computational pKa and Basicity: 3-Methylene vs. Regioisomeric Benzyl Attachment

The target compound's isopropylamine group has a computed pKa of approximately 10.5, typical for a secondary aliphatic amine . In the regioisomer Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (CAS 1353971-74-0), where the benzyl group is attached to the exocyclic nitrogen, the calculated pKa of that nitrogen drops to approximately 8.5 due to the electron-withdrawing effect of the benzyl substituent . This 2-unit difference in basicity will drastically alter the ionization state at physiological pH.

pKa: isopropyl vs benzyl regioisomer
Data to verify
Target: pKa ≈10.5
Comparator: ≈8.5
Δ = -2.0
Basicity difference may shift ionization and assay behavior.
Computational prediction; source review recommended.
Medicinal chemistry Amine basicity Receptor binding

Synthetic Utility: Reported Purity Grades and Procurement Accessibility

Commercial suppliers offer (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine at a minimum purity of 95% , with certain vendors providing batches up to 98% purity . In contrast, its close analog (1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amine (CAS 91189-05-8) is predominantly listed at 95% purity without higher-grade options . For sensitive synthetic steps requiring a secondary amine building block, this availability of a higher purity grade (98%) for the isopropyl analog can be a decisive factor in minimizing side-reactions and simplifying purification.

Purity: isopropyl vs methyl analog
Supporting evidence
Target: up to 98%
Comparator: 95%
Δ = +3 pp
Higher available purity grade may reduce downstream purification burden.
Based on vendor CoA; lot-specific verification needed.
Chemical procurement Synthetic intermediate Quality control

Optimal Application Scenarios for (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Defined CNS MPO Lipophilicity

The compound's LogP of 2.5 positions it within the ideal lipophilicity range for CNS drugs. Compared to the 3-amino analog (LogP 2.2), this compound provides a higher, yet still optimal, LogP that can enhance brain penetration. Medicinal chemists can select this scaffold over its less lipophilic analog when initial screening suggests a need for increased passive permeability, as supported by the quantitative difference in LogP .

Synthetic Route Scouting Requiring an Optimally Basic Secondary Amine

The high basicity (pKa ~10.5) of the isopropylamine group makes this compound an excellent nucleophile for reductive amination or amide coupling reactions where a strong, unhindered base is required. This is a direct advantage over the benzylamine regioisomer (pKa ~8.5), which would be largely unreactive under the same protonated conditions . Process chemists can confidently choose this compound for routes that depend on a highly basic secondary amine.

Synthesis of High-Purity Libraries for Lead Optimization

The commercial availability of this building block at 98% purity makes it a superior choice for generating compound libraries for lead optimization. When a key intermediate is used in dozens of parallel synthetic transformations, the 3% deficit in purity seen with the methyl analog can compound into significant yield losses and purification challenges. For a procurement decision, this quantitative purity advantage directly translates to laboratory efficiency.

Application
Selection Property
Validation Focus
CNS drug discovery programs
Moderate lipophilicity within CNS MPO range
Confirm experimental LogP and permeability
Synthetic route scouting
Strongly basic secondary amine for nucleophilic steps
Verify pKa and reactivity under reaction conditions
High-purity library synthesis
Elevated purity grade reduces byproduct risk
Assess CoA purity and lot consistency before use
Quote Request

Request a Quote for (1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.